An In-depth Technical Guide to N-(2-amino-2-methylpropyl)oxolane-3-carboxamide: Physicochemical Properties and Characterization
An In-depth Technical Guide to N-(2-amino-2-methylpropyl)oxolane-3-carboxamide: Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-(2-amino-2-methylpropyl)oxolane-3-carboxamide is a novel molecule incorporating a primary amine, a secondary amide, and a tetrahydrofuran (oxolane) ring system. While specific experimental data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its predicted physicochemical properties based on the well-understood characteristics of its constituent functional groups. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of its key properties, offering a robust framework for researchers initiating studies on this or structurally related compounds.
Nomenclature and Structural Elucidation
A foundational aspect of any chemical investigation is the unambiguous identification of the molecule . This section details the structural and naming conventions for N-(2-amino-2-methylpropyl)oxolane-3-carboxamide.
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IUPAC Name: N-(2-amino-2-methylpropyl)oxolane-3-carboxamide
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CAS Number: 127531-42-4[1]
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Molecular Formula: C9H18N2O2
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Molecular Weight: 186.25 g/mol
The structure comprises a central oxolane (tetrahydrofuran) ring substituted at the 3-position with a carboxamide group. The nitrogen of this amide is, in turn, substituted with a 2-amino-2-methylpropyl group, which features a sterically hindered primary amine.
Figure 1: 2D Chemical Structure of N-(2-amino-2-methylpropyl)oxolane-3-carboxamide.
Predicted Physicochemical Properties
In the absence of direct experimental data, the physicochemical properties of a novel compound can be reliably estimated by analyzing its functional groups and comparing them to analogous structures.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Melting Point (°C) | Solid at room temperature | The presence of both hydrogen bond donors (N-H from amine and amide) and acceptors (C=O, N-H, and ether oxygen) suggests strong intermolecular forces, likely resulting in a crystalline solid state. For comparison, 2-amino-2-methyl-1-propanol has a melting point of 24-28°C.[2][3] |
| Boiling Point (°C) | > 250 °C (decomposes) | High molecular weight and extensive hydrogen bonding capability would lead to a high boiling point. Amides can be thermally labile, and decomposition before boiling is a strong possibility. |
| Water Solubility | Moderately Soluble | The molecule contains multiple polar functional groups capable of hydrogen bonding with water (primary amine, amide, ether).[1][4] However, the C9 hydrocarbon backbone will limit its solubility compared to smaller, more polar molecules. Solubility is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the primary amine. |
| pKa (Conjugate Acid) | 9.5 - 11.0 | The primary amine is the most basic site. Simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[5] The steric hindrance from the two methyl groups may slightly affect this value. |
| LogP (Octanol-Water Partition Coefficient) | -0.5 to 1.5 | This value is an estimate based on the balance of hydrophilic (amine, amide, ether) and hydrophobic (alkyl chain) components. A positive value would indicate a preference for the lipid phase, which is crucial for predicting membrane permeability in drug development. |
Core Experimental Protocols for Characterization
The following section provides detailed, step-by-step methodologies for determining the key physicochemical properties of N-(2-amino-2-methylpropyl)oxolane-3-carboxamide. These protocols are designed to be self-validating and are standard practice in the pharmaceutical and chemical research industries.
Determination of Aqueous Solubility
The solubility of a compound is a critical parameter influencing its bioavailability and formulation. A common and reliable method is the shake-flask method followed by quantitative analysis.
Objective: To determine the equilibrium solubility of the target compound in water at a specified temperature.
Methodology:
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Preparation of a Saturated Solution:
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Add an excess amount of N-(2-amino-2-methylpropyl)oxolane-3-carboxamide to a known volume of purified water in a sealed, screw-cap vial.
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Place the vial in a temperature-controlled shaker bath (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
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Sample Collection and Preparation:
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Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to permit the settling of excess solid.
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Carefully withdraw a known volume of the supernatant using a calibrated pipette.
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Immediately filter the sample through a 0.45 µm syringe filter (compatible with aqueous solutions) to remove any suspended microparticles.
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Quantitative Analysis (HPLC-UV):
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Prepare a series of standard solutions of the compound of known concentrations.
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Inject the filtered sample and the standard solutions onto a calibrated High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
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Develop a suitable chromatographic method (e.g., reverse-phase C18 column with a mobile phase of acetonitrile and water).
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Construct a calibration curve by plotting the peak area of the standards against their concentrations.
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Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve.
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Figure 3: Logical relationship for spectroscopic analysis.
Chemical Stability
The chemical stability of N-(2-amino-2-methylpropyl)oxolane-3-carboxamide will be primarily dictated by the reactivity of its amide and primary amine functionalities.
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Amide Hydrolysis: The amide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of oxolane-3-carboxylic acid and 2-amino-2-methyl-1-propanol.
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Amine Reactivity: The primary amine is susceptible to oxidation and can react with aldehydes and ketones to form imines. As a base, it will readily react with acids to form ammonium salts.
Synthesis Pathway
A plausible and common method for the synthesis of this compound would involve the amidation reaction between a derivative of oxolane-3-carboxylic acid and 2-amino-2-methyl-1-propanol.
Proposed Synthetic Route:
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Activation of Carboxylic Acid: Oxolane-3-carboxylic acid can be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.
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Amide Coupling: The activated carboxylic acid derivative is then reacted with 2-amino-2-methyl-1-propanol in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid byproduct and drive the reaction to completion.
Conclusion
This technical guide provides a comprehensive predictive overview of the physical and chemical properties of N-(2-amino-2-methylpropyl)oxolane-3-carboxamide, a molecule with potential for further investigation. While experimental data remains to be published, the analysis of its structural components allows for informed hypotheses regarding its behavior. The detailed experimental protocols included herein offer a clear and robust roadmap for researchers to empirically determine these properties, thereby enabling and accelerating future research and development involving this and similar chemical entities.
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